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molecular formula C14H12FN B8340946 4-[2-(4-Fluoro-phenyl)-vinyl]-phenylamine

4-[2-(4-Fluoro-phenyl)-vinyl]-phenylamine

Cat. No. B8340946
M. Wt: 213.25 g/mol
InChI Key: AAVIHGPUAGOTOM-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

3.46 g of 4-[2-(4-fluoro-phenyl)-vinyl]-phenylamine is dissolved in 100 ml of tetrahydrofuran, treated with 350 mg of palladium 10% on charcoal and hydrogenated at room temperature and normal pressure for about 4 h. The catalyst is filtered off and the filtrate concentrated to yield 3.46 g (99%) of a yellow solid. MS: m/e=216.9 (M++H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1>O1CCCC1.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]2[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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